

# In-depth Technical Guide: 2-methoxy-3-methylbutanenitrile (CAS Number 1469060-08-9)

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## Compound of Interest

Compound Name: 2-Methoxy-3-methylbutanenitrile

Cat. No.: B1425916

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An Examination of a Novel Synthetic Compound

## Abstract

This technical guide serves to consolidate the currently available information on **2-methoxy-3-methylbutanenitrile**, a chemical compound identified by the CAS number 1469060-08-9. Despite its unique structure, a comprehensive review of scientific literature and patent databases reveals a significant gap in the research and development of this molecule. This document outlines its fundamental chemical and physical properties and explores the synthesis of structurally related compounds, providing a potential framework for future investigation. At present, there is no publicly available data on the biological activity, mechanism of action, or specific therapeutic applications of **2-methoxy-3-methylbutanenitrile**.

## Introduction

**2-methoxy-3-methylbutanenitrile** is an organic compound with the chemical formula  $C_6H_{11}NO$ . Its structure features a nitrile group and a methoxy group attached to a substituted butane backbone. While the specific discovery and initial synthesis of this compound are not well-documented in peer-reviewed literature, its availability from various chemical suppliers suggests its use as a potential building block in organic synthesis. This guide aims to provide a thorough overview of the known information and highlight areas where further research is critically needed.

## Chemical and Physical Properties

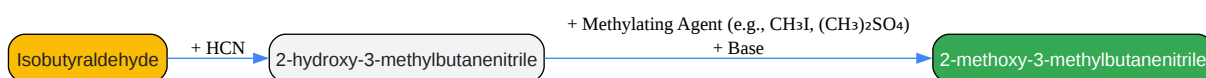
A summary of the key physicochemical properties of **2-methoxy-3-methylbutanenitrile** is presented in Table 1. This data is compiled from publicly accessible chemical databases and supplier specifications.

Property	Value	Source
CAS Number	1469060-08-9	N/A
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO	N/A
Molecular Weight	113.16 g/mol	N/A
IUPAC Name	2-methoxy-3-methylbutanenitrile	N/A
Canonical SMILES	CC(C)C(C#N)OC	N/A
Appearance	No data available	N/A
Boiling Point	No data available	N/A
Melting Point	No data available	N/A
Density	No data available	N/A
Solubility	No data available	N/A

Table 1: Physicochemical Properties of **2-methoxy-3-methylbutanenitrile**

## Synthesis and Manufacturing

Detailed experimental protocols for the synthesis of **2-methoxy-3-methylbutanenitrile** are not currently published in scientific journals. However, analysis of its structure suggests that it could be synthesized through several potential routes. A plausible synthetic pathway is illustrated in Figure 1.



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Figure 1: Plausible Synthetic Pathway for **2-methoxy-3-methylbutanenitrile**. This diagram illustrates a potential two-step synthesis starting from isobutyraldehyde.

Experimental Protocol (Hypothetical):

- **Step 1: Formation of 2-hydroxy-3-methylbutanenitrile (Cyanohydrin Formation).**  
Isobutyraldehyde is reacted with a source of cyanide, such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN) in the presence of a weak acid or base catalyst. The reaction is typically carried out at a low temperature to control its exothermic nature.
- **Step 2: Methylation of the Hydroxyl Group.** The resulting cyanohydrin intermediate, 2-hydroxy-3-methylbutanenitrile, is then treated with a methylating agent. Common methylating agents include methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the hydroxyl group, forming an alkoxide that subsequently reacts with the methylating agent to yield the final product, **2-methoxy-3-methylbutanenitrile**.

Note: This proposed synthesis is based on standard organic chemistry principles. Actual reaction conditions, yields, and purification methods would require experimental optimization.

## Research and Discovery: Current Status

As of the date of this report, there are no published research articles, clinical studies, or patents that specifically describe the discovery, biological activity, or therapeutic applications of **2-methoxy-3-methylbutanenitrile**. Searches of major scientific databases, including PubMed, Scopus, and Google Scholar, using the CAS number and chemical name, did not yield any relevant results pertaining to its use in drug development or as a research probe.

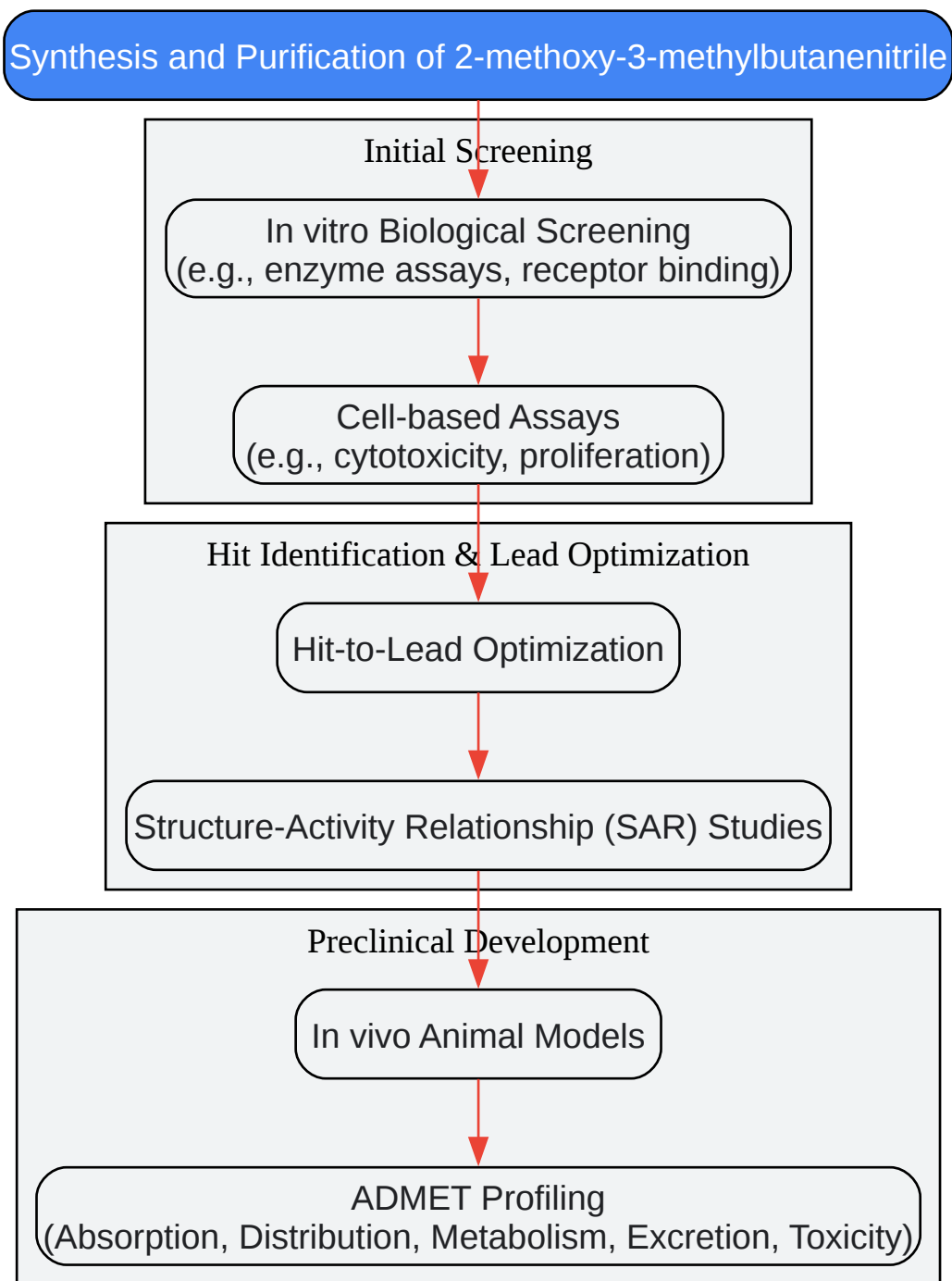
The absence of such information suggests several possibilities:

- The compound may be a relatively new or obscure chemical entity that has not yet been subjected to biological screening.

- Research involving this compound may have been conducted by private entities without public disclosure.
- The compound may have been synthesized as an intermediate in a larger synthetic scheme and not characterized for its own biological properties.

## Potential Areas for Future Research

Given the lack of existing data, the field is open for a wide range of investigations into the properties and potential applications of **2-methoxy-3-methylbutanenitrile**. A logical workflow for future research is proposed in Figure 2.



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Figure 2: Proposed Research Workflow for **2-methoxy-3-methylbutanenitrile**. This diagram outlines a systematic approach to investigating the potential biological activity of the compound.

## Conclusion

**2-methoxy-3-methylbutanenitrile** remains a chemical entity with uncharacterized biological properties. While its fundamental chemical identity is established, a significant opportunity exists for the scientific community to explore its potential in various fields, including medicinal chemistry, materials science, and as a tool for chemical biology. The synthesis of this compound appears feasible through established chemical transformations. Future research should focus on its synthesis, purification, and subsequent screening in a variety of biological assays to uncover any potential therapeutic or research applications. This guide serves as a foundational document to stimulate and guide such future investigations.

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